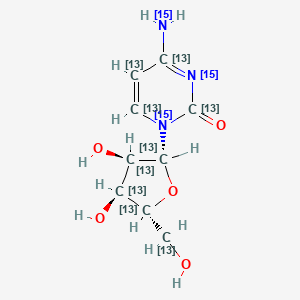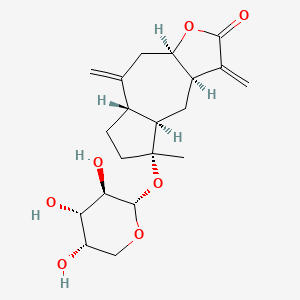
2-Desoxyflorilenalin-L-|A-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desoxyflorilenalin-L-α-arabinopyranoside is an active compound that can be isolated from the plant Helenium amarum . It has a molecular formula of C20H28O7 and a molecular weight of 380.43 g/mol . This compound is primarily used for scientific research purposes and is not intended for human or animal clinical diagnosis or treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
There is no detailed information available on the industrial production methods of 2-Desoxyflorilenalin-L-α-arabinopyranoside.
Chemical Reactions Analysis
Types of Reactions
2-Desoxyflorilenalin-L-α-arabinopyranoside, being a natural product, may undergo various chemical reactions typical of its functional groups. These reactions include:
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Substitution reactions may take place at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Desoxyflorilenalin-L-α-arabinopyranoside has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Florilenalin: A related compound with similar structural features.
Guaianolide α-arabinopyranosides: Compounds with similar functional groups and biological activities.
Uniqueness
2-Desoxyflorilenalin-L-α-arabinopyranoside is unique due to its specific structure and the presence of the arabinopyranoside moiety, which may contribute to its distinct biological activity and chemical properties .
Properties
Molecular Formula |
C20H28O7 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(3aR,5aS,8R,8aR,9aR)-8-methyl-1,5-dimethylidene-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C20H28O7/c1-9-6-15-12(10(2)18(24)26-15)7-13-11(9)4-5-20(13,3)27-19-17(23)16(22)14(21)8-25-19/h11-17,19,21-23H,1-2,4-8H2,3H3/t11-,12-,13-,14+,15-,16+,17-,19+,20-/m1/s1 |
InChI Key |
MIKLNTRXJYLFKM-KDTFIWMLSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O |
Canonical SMILES |
CC1(CCC2C1CC3C(CC2=C)OC(=O)C3=C)OC4C(C(C(CO4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


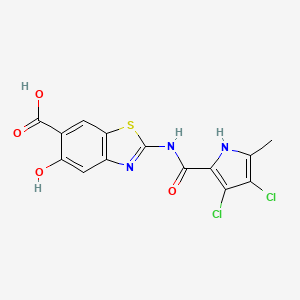
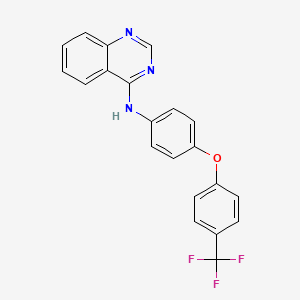
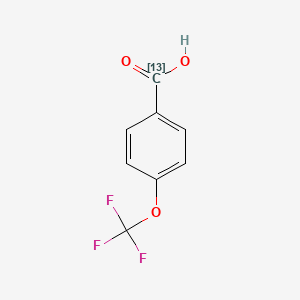
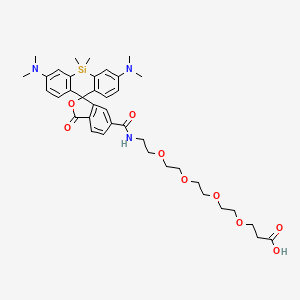
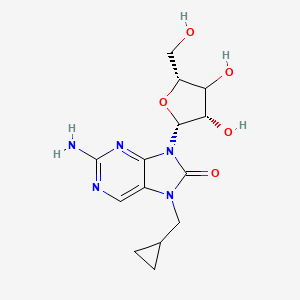


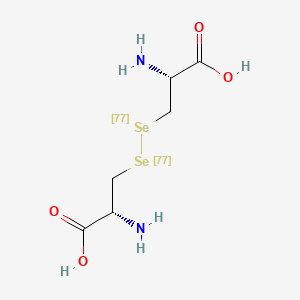

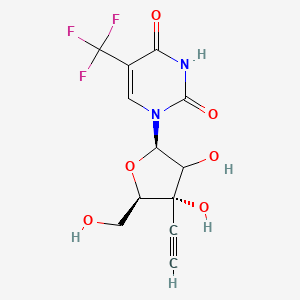

![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
